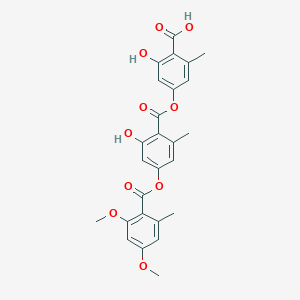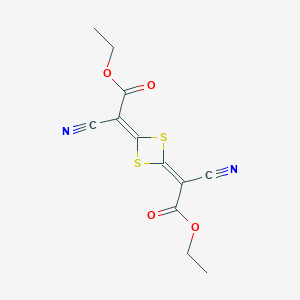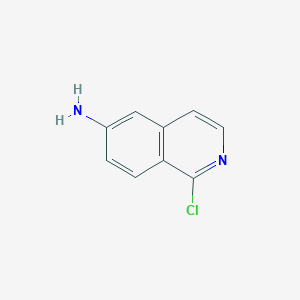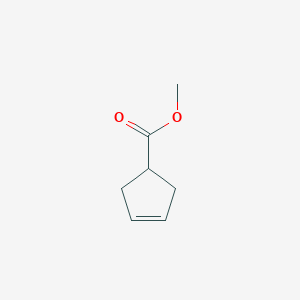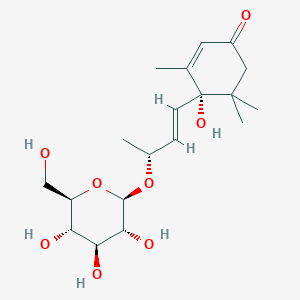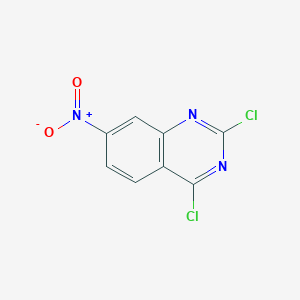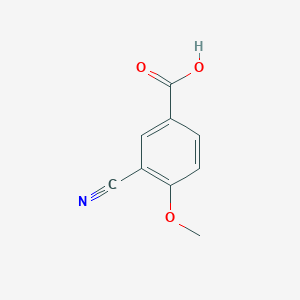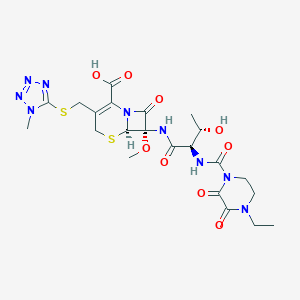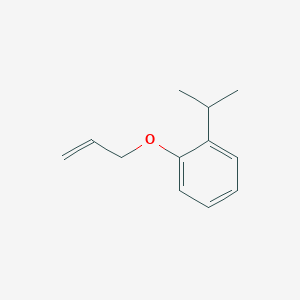
Reichstein's substance U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reichstein's substance U, also known as cortisone, is a naturally occurring hormone in the human body that plays a significant role in regulating the immune system and reducing inflammation. This substance was first synthesized in 1935 by Tadeusz Reichstein and his colleagues, and its discovery led to the development of a new class of drugs known as corticosteroids. In
Mecanismo De Acción
Reichstein's substance U works by binding to specific receptors in the body, known as glucocorticoid receptors. This binding triggers a series of cellular processes that ultimately lead to the suppression of the immune system and the reduction of inflammation. The substance also has other effects on the body, including the regulation of glucose metabolism and the maintenance of blood pressure.
Efectos Bioquímicos Y Fisiológicos
Reichstein's substance U has several biochemical and physiological effects on the body. It can reduce inflammation, suppress the immune system, regulate glucose metabolism, and maintain blood pressure. It also has anti-allergic and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Reichstein's substance U has several advantages for lab experiments. It is a well-studied molecule with a known mechanism of action, making it a useful tool for studying the immune system and inflammation. It is also readily available and relatively inexpensive.
However, there are also limitations to its use in lab experiments. Reichstein's substance U can have non-specific effects on cells, making it difficult to interpret the results of experiments. It can also be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Reichstein's substance U. One area of research is the development of new drugs that target specific glucocorticoid receptors, which could lead to more effective treatments for diseases such as autoimmune disorders and cancer. Another area of research is the exploration of the substance's anti-inflammatory and anti-tumor effects, which could lead to the development of new therapies for these conditions.
Conclusion
Reichstein's substance U is a naturally occurring hormone that plays a critical role in regulating the immune system and reducing inflammation. Its discovery in 1935 led to the development of a new class of drugs known as corticosteroids, which have been used to treat a wide range of diseases. Reichstein's substance U has several advantages for lab experiments, but there are also limitations to its use. Future research will focus on developing new drugs and exploring the substance's anti-inflammatory and anti-tumor effects.
Métodos De Síntesis
Reichstein's substance U can be synthesized from cholesterol, a steroid molecule found in animal cells. The synthesis involves several steps, including oxidation, isomerization, and reduction, to produce the final product. The process is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Reichstein's substance U has been widely used in scientific research to study the immune system, inflammation, and other physiological processes. It is also used to develop new drugs for the treatment of various diseases, including autoimmune disorders, allergies, and cancer.
Propiedades
Número CAS |
566-38-1 |
|---|---|
Nombre del producto |
Reichstein's substance U |
Fórmula molecular |
C21H30O5 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Sinónimos |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



